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Compound of Interest

Compound Name: 2-Azidoethyl methanesulfonate

CAS No.: 75178-70-0

Cat. No.: B105786 Get Quote

CAS: 75178-70-0 | Molecular Formula: C3H7N3O3S | Class: Alkyl Sulfonate / Azide Linker

Executive Summary: The Dual-Nature Reagent
2-Azidoethyl methanesulfonate serves as a critical bifunctional linker, bridging small

molecule synthesis and bioorthogonal "click" chemistry. Its methanesulfonate (mesylate) group

acts as a highly reactive leaving group for nucleophilic substitution, while the azide moiety

remains inert to most biological conditions until activated by specific catalysts (e.g., Cu(I) or

strained alkynes).

However, this reactivity profile creates a cross-reactivity paradox: the same electrophilicity that

drives efficient conjugation also drives non-specific alkylation of biological nucleophiles (DNA,

Cysteine, Lysine), classifying it as a Mutagenic Impurity (MI). This guide compares its

performance against halide alternatives and details protocols to quantify and control its off-

target reactivity.

Mechanistic Profile & Cross-Reactivity
The reagent operates primarily via an SN2 mechanism. The mesylate anion (MsO⁻) is a weak

base and an excellent leaving group, facilitating attack by nucleophiles.

Reaction Pathways[1]
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Target Pathway (Desired): Attack by a specific amine or thiol in the synthesis of a PROTAC

or ADC linker.

Genotoxic Pathway (Cross-Reactivity): Attack by the N7-position of Guanine in DNA, leading

to depurination and strand breaks (Ames Positive).

Hydrolytic Pathway (Degradation): Attack by water, generating 2-azidoethanol and

methanesulfonic acid (MSA).

Visualization: Competitive Reaction Kinetics
The following diagram illustrates the competitive landscape between the desired conjugation

and off-target alkylation/hydrolysis.
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Figure 1: Competitive reaction pathways. k1 represents the desired synthetic route. k2 is the

critical cross-reactivity risk requiring control.

Comparative Analysis: Leaving Group Performance
When selecting an alkylating agent for azide introduction, the leaving group determines both

yield and stability.
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Feature
2-Azidoethyl

Mesylate

2-Azidoethyl

Bromide

2-Azidoethyl

Tosylate

Leaving Group Ability High (≈ Br⁻) High Moderate (Bulky)

Solubility
Polar Organic /

Aqueous
Non-polar Organic Non-polar Organic

Stability (Hydrolysis)
Moderate (t½ ~hrs in

H₂O)

Low (Rapid

hydrolysis)
High (Stable solid)

Genotoxicity Risk High (Alkyl Sulfonate) High (Alkyl Halide) High (Alkyl Sulfonate)

Atom Economy Good Excellent
Poor (Large leaving

group)

Purification HPLC / Silica Distillation (Volatile) Recrystallization

Expert Insight: While the bromide is often cheaper, the mesylate is preferred in late-stage

bioconjugation because it is less volatile and less prone to lachrymatory effects than short-

chain alkyl bromides. However, the mesylate carries a stricter regulatory burden under ICH M7

due to the "alkyl sulfonate" structural alert.

Experimental Protocols for Cross-Reactivity
Assessment
Protocol A: Hydrolytic Stability Profiling
Objective: Determine the half-life (t½) of the reagent in aqueous buffers to define the "process

hold time" before the reagent degrades or hydrolyzes.

Methodology:

Preparation: Dissolve 2-Azidoethyl methanesulfonate (10 mM) in D₂O containing

phosphate buffer (pH 7.4) and d6-DMSO (internal standard).

Monitoring: Acquire ¹H-NMR spectra every 15 minutes for 12 hours at 25°C and 37°C.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b105786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Track the decay of the methylene triplet adjacent to the mesylate (~4.3 ppm)

and the appearance of the methylene triplet of the alcohol (~3.7 ppm).

Calculation: Plot ln[Concentration] vs. time. The slope = -k_obs. Calculate t½ = 0.693 /

k_obs.

Self-Validating Check: The integral of the methyl group on the released Methanesulfonic Acid

(MSA) must match the integral of the formed alcohol product.

Protocol B: NBP Surrogate Assay for Alkylation
Potential
Objective: A colorimetric chemical assay to estimate the alkylating power (and potential

genotoxicity) without using biological systems.

Reagent: Prepare 4-(p-nitrobenzyl)pyridine (NBP) at 5% in acetone.

Reaction: Mix 100 µL of test article (various concentrations) with 100 µL NBP solution and

100 µL water.

Incubation: Heat at 100°C for 20 minutes (sealed vial).

Development: Cool and add 100 µL of 50% triethylamine in acetone.

Readout: Measure Absorbance at 560 nm immediately.

Result: A purple chromophore indicates active alkylation.

Comparison: Compare OD₅₆₀ against a standard curve of Ethyl Methanesulfonate (EMS).

Impurity Control Strategy (ICH M7)
For drug development, proving the absence of this reagent in the final product is mandatory.

Analytical Detection Workflow (LC-MS/MS)
Direct detection of mesylates is difficult due to poor UV absorbance. Derivatization or Mass

Spectrometry is required.
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Figure 2: Decision tree for analytical method selection based on required sensitivity (TTC).

Recommended Method (Direct LC-MS):

Column: C18 Reverse Phase (High aqueous stability).

Mobile Phase: 0.1% Formic Acid in H₂O / Acetonitrile.

Ionization: ESI Positive.

Target Ion: Monitor the specific mass of the azide-mesylate (or its ammonium adduct). Note

that mesylates can fragment easily; optimize for the [M+NH₄]⁺ or [M+Na]⁺ adduct if the

protonated molecular ion is unstable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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